2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethyl-3-methylbutanamide
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Overview
Description
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an amino group, a benzylpiperidine moiety, and a butanamide backbone, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethyl-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of N-benzylpiperidine with an appropriate alkylating agent to introduce the benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-ethyl-3-methylbutanamide: Lacks the benzylpiperidine moiety.
N-Benzylpiperidine: Lacks the amino and butanamide groups.
2-Amino-N-((1-benzylpiperidin-2-yl)methyl)-3-methylbutanamide: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of 2-Amino-N-(((S)-1-benzylpiperidin-2-yl)methyl)-N-ethyl-3-methylbutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C20H33N3O |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-2-yl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C20H33N3O/c1-4-22(20(24)19(21)16(2)3)15-18-12-8-9-13-23(18)14-17-10-6-5-7-11-17/h5-7,10-11,16,18-19H,4,8-9,12-15,21H2,1-3H3 |
InChI Key |
QISDJJMZIQYXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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